(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Overview
Description
BAY-293 is a potent and selective inhibitor of the interaction between Kirsten rat sarcoma virus and Son of Sevenless 1. This compound has shown significant potential in disrupting the Kirsten rat sarcoma virus-Son of Sevenless 1 interaction, making it a valuable tool in cancer research, particularly for tumors driven by mutations in the Kirsten rat sarcoma virus gene .
Mechanism of Action
BAY-293, also known as ®-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine, is a potent inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) and activator of RAS . This compound has been studied for its potential in treating various forms of cancer, particularly those driven by mutations in the KRAS gene .
Target of Action
The primary target of BAY-293 is SOS1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins . RAS proteins, including KRAS, are involved in transmitting signals within cells, which are critical for cell growth and survival .
Mode of Action
BAY-293 blocks RAS activation by disrupting the interaction between KRAS and SOS1 . It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS . This disruption impairs oncogenic signaling, regardless of the specific KRAS mutations .
Biochemical Pathways
BAY-293 affects the RAS-RAF-MEK-ERK pathway, a critical cell signaling pathway involved in cell proliferation and survival . By inhibiting SOS1, BAY-293 reduces the formation of GTP-loaded RAS, limiting the activation of this pathway . This leads to a decrease in cell proliferation, particularly in cells with KRAS mutations .
Result of Action
BAY-293 has been shown to have antiproliferative activity against cell lines with wild-type KRAS and those with a KRAS G12C mutation . It also synergizes with modulators of glucose utilization, inhibitors of the downstream MAPK pathway, and several chemotherapeutics, depending on the specific KRAS status of the cell lines .
Action Environment
The efficacy and stability of BAY-293 can be influenced by various environmental factors. For instance, the specific KRAS mutation present in a cell line can affect the compound’s ability to inhibit cell proliferation . Additionally, the presence of other drugs or compounds can influence the effectiveness of BAY-293. For example, it has been shown to exhibit synergy with certain chemotherapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY-293 involves a series of chemical reactions designed to create a molecule capable of binding to the Son of Sevenless 1 protein. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates and the final coupling reaction to produce the active inhibitor .
Industrial Production Methods: Industrial production methods for BAY-293 are not widely documented, as the compound is primarily used for research purposes. The production process likely involves standard pharmaceutical manufacturing techniques, including chemical synthesis, purification, and quality control to ensure the compound’s potency and purity .
Chemical Reactions Analysis
Types of Reactions: BAY-293 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the interaction between Kirsten rat sarcoma virus and Son of Sevenless 1 by binding to the Son of Sevenless 1 protein .
Common Reagents and Conditions: The compound is typically used in biological assays under conditions that allow it to interact with its target proteins. Common reagents include buffers and solvents that maintain the stability and activity of the compound during experiments .
Major Products Formed: As BAY-293 is an inhibitor, it does not form traditional reaction products. Instead, its major “product” is the inhibition of the Kirsten rat sarcoma virus-Son of Sevenless 1 interaction, leading to downstream effects on cellular signaling pathways .
Scientific Research Applications
BAY-293 has a wide range of scientific research applications, particularly in the fields of cancer biology and drug discovery. It is used to study the role of the Kirsten rat sarcoma virus-Son of Sevenless 1 interaction in cancer cell proliferation and survival. Researchers use BAY-293 to investigate the potential of targeting this interaction as a therapeutic strategy for cancers driven by Kirsten rat sarcoma virus mutations .
In addition to cancer research, BAY-293 is also used in studies of cellular signaling pathways, helping scientists understand the broader implications of disrupting the Kirsten rat sarcoma virus-Son of Sevenless 1 interaction. This research can lead to the development of new therapeutic approaches for a variety of diseases .
Comparison with Similar Compounds
Similar Compounds:
- BI-2852
- RMC-0331
- BI-3406
Comparison: BAY-293 is unique in its high selectivity and potency for inhibiting the Kirsten rat sarcoma virus-Son of Sevenless 1 interaction. Compared to similar compounds like BI-2852 and RMC-0331, BAY-293 has shown superior efficacy in disrupting this interaction at lower concentrations . Additionally, BAY-293 has been extensively studied in various cancer cell lines, demonstrating its broad applicability in cancer research .
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1R)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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